

Spectroscopic Profile of Chloromethanesulfonamide: A Technical Guide

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Compound of Interest

Compound Name: Chloromethanesulfonamide

Cat. No.: B1265948

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Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of **chloromethanesulfonamide**. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this document focuses on predicted spectroscopic data, supported by established knowledge of sulfonamide and chloromethyl functional groups. It includes predicted data for ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Standardized experimental protocols for obtaining such data are also detailed to guide researchers in their analytical endeavors.

Introduction

Chloromethanesulfonamide (CAS No. 21335-43-3) is a chemical compound of interest in various research and development sectors. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in synthetic and analytical procedures. This guide aims to provide a foundational spectroscopic profile of **chloromethanesulfonamide** to support ongoing and future research.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **chloromethanesulfonamide**. These predictions are based on computational models and

analysis of structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **Chloromethanesulfonamide**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.5 - 4.8	Singlet	2H	Cl-CH ₂ -SO ₂
~5.0 - 5.5	Broad Singlet	2H	SO ₂ -NH ₂

Note: The chemical shifts are predicted and may vary depending on the solvent and experimental conditions. The amine protons are exchangeable and may not always be observed or may appear as a very broad signal.

Table 2: Predicted ^{13}C NMR Spectral Data for **Chloromethanesulfonamide**

Chemical Shift (δ) ppm	Assignment
~55 - 65	CH ₂ Cl

Note: A patent for the related compound, chloromethanesulfonyl chloride (ClCH₂SO₂Cl), reports a ^{13}C -NMR chemical shift of 65.57 ppm for the CH₂ group[1]. This provides a reasonable reference point for the expected shift in **chloromethanesulfonamide**.

Infrared (IR) Spectroscopy

Table 3: Predicted Infrared (IR) Absorption Bands for **Chloromethanesulfonamide**

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
3400 - 3200	N-H stretch (asymmetric and symmetric)	Medium - Strong
3000 - 2900	C-H stretch	Weak - Medium
1350 - 1300	SO ₂ asymmetric stretch	Strong
1180 - 1140	SO ₂ symmetric stretch	Strong
~1400	CH ₂ scissoring	Medium
800 - 700	C-Cl stretch	Strong
~950	S-N stretch	Medium

Note: These values are based on the typical vibrational frequencies of sulfonamide and chloromethyl functional groups.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **Chloromethanesulfonamide**

m/z	Ion	Notes
129/131	[M] ⁺	Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom.
94	[M - Cl] ⁺	Loss of a chlorine radical.
80	[SO ₂ NH ₂] ⁺	
49/51	[CH ₂ Cl] ⁺	

Note: Fragmentation patterns are predicted based on the structure and common fragmentation pathways of similar compounds.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for **chloromethanesulfonamide**. Instrument-specific parameters should be optimized by the operator.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **chloromethanesulfonamide** in a suitable deuterated solvent (e.g., DMSO- d_6 , $CDCl_3$, or D_2O) in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts, particularly of the labile amine protons.
- Instrument Setup:
 - Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and match the probe for the desired nucleus (1H or ^{13}C).
 - Shim the magnetic field to achieve optimal homogeneity.
- 1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical spectral width: -2 to 12 ppm.
 - Pulse angle: 30-45 degrees.
 - Relaxation delay: 1-5 seconds.
 - Number of scans: 8-16, or as needed to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical spectral width: 0 to 200 ppm.
 - Pulse angle: 30-45 degrees.
 - Relaxation delay: 2-5 seconds.

- Number of scans: 1024 or higher, as ^{13}C has a low natural abundance.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
 - Solid State (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
 - Place the sample in the instrument and record the sample spectrum.
 - Typically scan in the range of 4000 to 400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

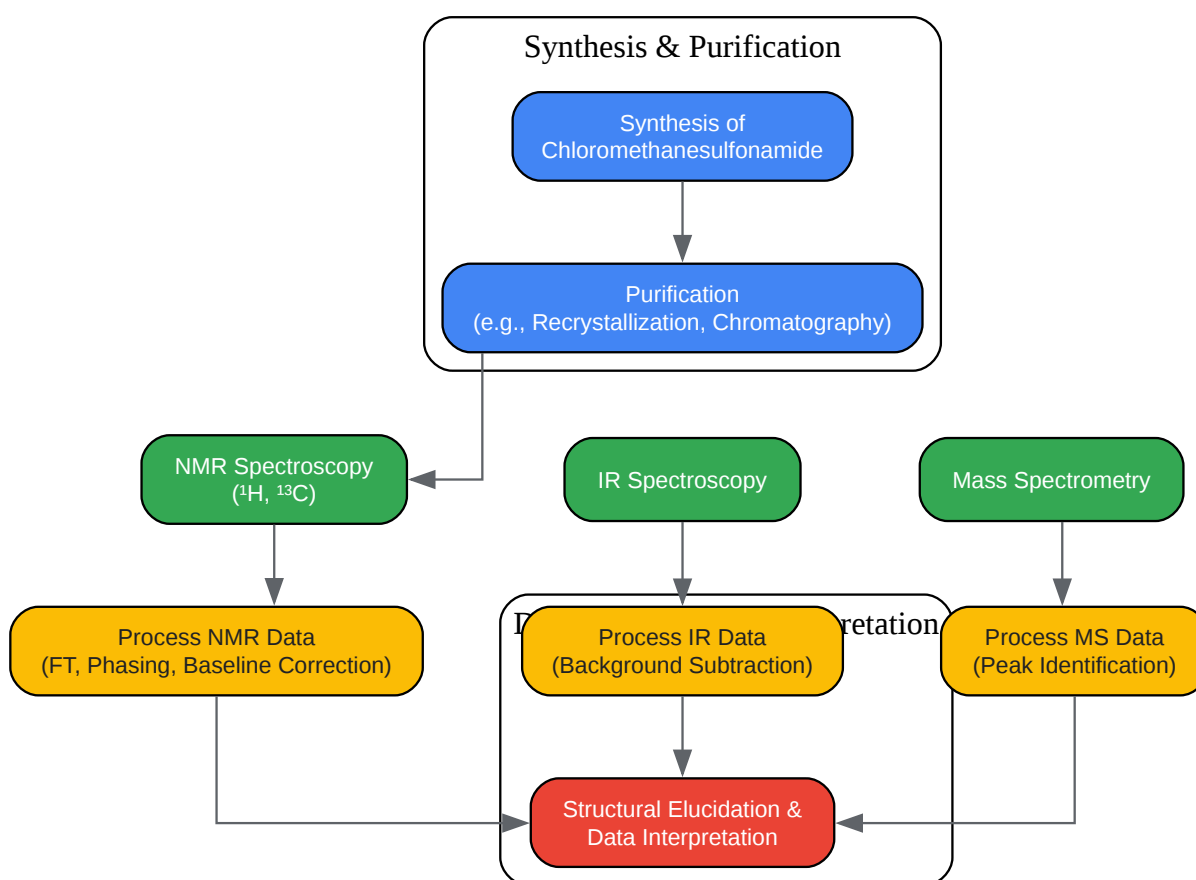
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Utilize an appropriate ionization technique.
 - Electron Ionization (EI): Suitable for GC-MS, provides detailed fragmentation patterns.
 - Electrospray Ionization (ESI): Suitable for LC-MS, typically a softer ionization technique that often preserves the molecular ion.
- Mass Analysis:

- Scan a mass range appropriate for the expected molecular weight of **chloromethanesulfonamide** (e.g., m/z 40-200).
- The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.
- Data Interpretation: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **chloromethanesulfonamide**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **chloromethanesulfonamide**.

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References

- 1. DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google Patents [patents.google.com]
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